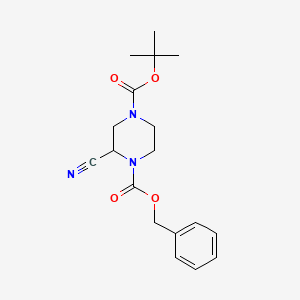

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPROUMRGMMTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635230 | |

| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955016-62-3 | |

| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Due to the limited availability of complete, published experimental data for this specific molecule, this document presents a scientifically grounded, hypothetical pathway for its synthesis and a detailed predictive analysis of its spectroscopic data. The methodologies and analytical strategies outlined herein are based on established principles of organic chemistry and spectroscopy, drawing parallels from existing literature on structurally related compounds. The (R)-enantiomer of this compound is cataloged with CAS number 1374669-63-2.[1]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from piperazine-2-carbonitrile. This approach allows for the sequential and controlled introduction of the benzyl and tert-butoxycarbonyl (Boc) protecting groups.

Caption: Proposed Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzyl 3-cyanopiperazine-1-carboxylate

-

To a solution of piperazine-2-carbonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et3N) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve Benzyl 3-cyanopiperazine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., DCM).

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its functional groups and comparison with data for structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Aromatic protons (Phenyl) |

| 5.15 | s | 2H | Benzylic CH₂ |

| 4.50 - 4.60 | m | 1H | H-2 |

| 3.80 - 4.00 | m | 2H | H-3 |

| 3.20 - 3.40 | m | 2H | H-5 |

| 2.90 - 3.10 | m | 2H | H-6 |

| 1.48 | s | 9H | tert-Butyl |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O (Benzyl Carbamate) |

| 154.5 | C=O (Boc Carbamate) |

| 136.0 | Quaternary Aromatic Carbon |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.8 | Aromatic CH |

| 117.0 | CN |

| 80.5 | Quaternary Carbon (tert-Butyl) |

| 67.5 | Benzylic CH₂ |

| 50.0 | C-2 |

| 45.0 - 48.0 | Piperazine Ring Carbons |

| 28.4 | CH₃ (tert-Butyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (aliphatic) |

| 2240 | Sharp, Medium | C≡N stretch (nitrile) |

| 1705 | Strong | C=O stretch (carbamate) |

| 1600, 1495, 1455 | Medium to Weak | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (carbamate) |

| 1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 358.17 | [M+H]⁺ |

| 380.15 | [M+Na]⁺ |

| 302.15 | [M - C₄H₉O]⁺ |

| 258.12 | [M - C₇H₇O₂]⁺ |

| 91.05 | [C₇H₇]⁺ |

Structure Elucidation Workflow

The confirmation of the structure of this compound would follow a logical workflow, integrating data from multiple spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of the target compound.

Detailed Experimental Protocols for Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

This guide provides a robust framework for the synthesis and comprehensive structural analysis of this compound, which is a valuable intermediate for further drug development and medicinal chemistry research.

References

An In-depth Technical Guide to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also outlines a plausible synthetic route with generalized experimental protocols based on established methodologies for analogous chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The following table summarizes the available physicochemical data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 1374669-63-2 | [1] |

| Molecular Formula | C₁₉H₂₅N₃O₄ | Inferred from Exact Mass |

| Molecular Weight | 359.42 g/mol | Calculated |

| Exact Mass | 345.168854 | [1] |

| Flash Point | 253.9 ± 28.7 °C | [1] |

| LogP | 1.84 | [1] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [1] |

| Index of Refraction | 1.565 | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthetic Pathway

Figure 1. Proposed synthetic workflow for the target compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established literature procedures for similar compounds and may require optimization for this specific synthesis.

Step 1: Mono-N-Boc Protection of Piperazine

Objective: To selectively protect one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve piperazine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Step 2: N-Benzylation of 1-Boc-piperazine

Objective: To introduce a benzyl group at the unprotected nitrogen atom of 1-Boc-piperazine.

Materials:

-

1-Boc-piperazine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of 1-Boc-piperazine in ACN, add potassium carbonate (2.0 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-benzyl-4-Boc-piperazine.

Step 3: Asymmetric Cyanation of 1-Benzyl-4-Boc-piperazine

Objective: To introduce a cyano group at the C2 position of the piperazine ring with stereocontrol to yield the (R)-enantiomer. This is a challenging transformation that may require specialized catalysts and conditions. One potential approach is through asymmetric lithiation followed by quenching with a cyanating agent.

Materials:

-

1-Benzyl-4-Boc-piperazine

-

s-Butyllithium (s-BuLi)

-

(-)-Sparteine or a suitable chiral ligand

-

Anhydrous tetrahydrofuran (THF)

-

A cyanating agent (e.g., N-cyanobenzotriazole or tosyl cyanide)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-benzyl-4-Boc-piperazine and (-)-sparteine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for the optimized lithiation time (typically 1-4 hours).

-

Add a solution of the cyanating agent in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for a specified time, then allow it to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the enantiomerically enriched (R)-1-benzyl-4-Boc-2-cyanopiperazine by chiral chromatography.

Step 4: Carboxylation of (R)-1-Benzyl-4-Boc-2-cyanopiperazine

Objective: The name "this compound" implies the presence of two carboxylate groups. Starting from 1-benzyl-4-Boc-2-cyanopiperazine, a deprotection-carboxylation sequence would be necessary. However, the initial Boc group is at the 4-position, and the benzyl group is at the 1-position. A more direct route to the final product might involve starting with a different protection strategy or a different piperazine derivative. Assuming the intended structure is as named, a plausible final step would be the introduction of a tert-butyl carboxylate at the benzylic nitrogen, which is chemically unlikely under standard conditions. A more probable interpretation of the name is that the starting material for the cyanation step was a piperazine-1,4-dicarboxylate derivative.

Given the ambiguity, a more logical synthetic end-point from the described pathway would be the deprotection of the Boc group and subsequent derivatization. For the purpose of this guide, we will assume the target molecule is as named and that a method for the final carboxylation exists, though it is not a standard transformation.

Spectral Data

Specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. Characterization of the synthesized compound would be essential and would involve these standard analytical techniques to confirm the structure and purity.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some predicted properties are available, a significant amount of experimental data, including melting point, boiling point, solubility, and comprehensive spectral data, remains to be determined. A plausible synthetic pathway has been proposed based on established chemical methodologies for the synthesis of related piperazine derivatives. The provided generalized experimental protocols offer a starting point for the potential synthesis of this compound. Further research is required to fully characterize this molecule and to explore its potential biological activities.

References

An In-depth Technical Guide to (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1374669-63-2[1][2]

This technical guide provides a comprehensive overview of (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities.[3] This document outlines the available physicochemical data, provides representative experimental protocols for its synthesis, and illustrates a general synthetic workflow.

Physicochemical Properties

Quantitative data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is limited in publicly accessible literature. However, the following properties have been reported:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃N₃O₄ | [2] |

| Boiling Point | 496.1±45.0 °C at 760 mmHg | [2] |

| Density | 1.2±0.1 g/cm³ | [2] |

| Flash Point | 253.9±28.7 °C | [2] |

Experimental Protocols

Representative Synthesis of a Chiral N-Benzyl, N'-Boc-Protected 2-Cyanopiperazine

This synthesis involves a multi-step process including N-protection, introduction of the cyano group, and subsequent functionalization.

Step 1: Mono-N-Boc protection of a chiral piperazine precursor

-

To a solution of the chiral piperazine precursor (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq).

-

If necessary, add a base such as triethylamine or sodium bicarbonate to neutralize any acid formed.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc-protected piperazine.

Step 2: N-Benzylation

-

Dissolve the mono-Boc-protected piperazine (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide.

-

Add a base, for instance, potassium carbonate or triethylamine (1.5-2.0 eq).

-

Add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the N-benzyl, N'-Boc-protected piperazine.

Step 3: Introduction of the Cyano Group at C-2

The introduction of a cyano group at the 2-position of the piperazine ring can be a challenging transformation. One potential, though not universally applicable, approach involves the stereoselective Strecker reaction on a suitable precursor. A more common modern approach involves the use of a chiral auxiliary or an asymmetric catalyst.

A Note on Stereochemistry: The synthesis of the specific (R)-enantiomer requires the use of a chiral starting material or a stereoselective synthetic step. The synthesis of chiral cyanohydrins, for example, can be achieved using oxynitrilase enzymes.[4]

Synthetic Workflow

The synthesis of chiral piperazine dicarboxylates like (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate generally follows a strategic sequence of protection, functionalization, and deprotection steps. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic pathway for chiral cyanopiperazine dicarboxylates.

Biological Significance and Applications

While specific biological data for (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is not widely published, the structural motifs present suggest potential applications in drug discovery. The N-benzyl piperidine moiety is a common feature in drugs targeting the central nervous system, where it can participate in crucial cation-π interactions with protein targets.[5] The piperazine ring itself is a versatile scaffold found in numerous approved drugs.[3]

The cyano group can act as a bioisostere for other functional groups or as a reactive handle for further chemical modifications. N-cyanopiperazines have recently been explored as specific covalent inhibitors of enzymes like deubiquitinating enzymes (DUBs), highlighting the potential for this functional group in targeted drug design.

Conclusion

(R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental and biological data for this specific compound are scarce, this guide provides a foundation for researchers by summarizing available physicochemical properties and outlining representative synthetic strategies based on the well-established chemistry of piperazine derivatives. Further research into the synthesis and pharmacological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. 1374669-63-2 | (R)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. CAS#:1374669-63-2 | (R)-1-benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | Chemsrc [chemsrc.com]

- 3. connectjournals.com [connectjournals.com]

- 4. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its molecular characteristics, a potential synthetic pathway, and explores its putative role in biological systems.

Molecular Profile

This compound is a disubstituted piperazine derivative. The presence of a benzyl group, a tert-butyl ester, and a nitrile functionality suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O₄ |

| Molecular Weight | 387.43 g/mol |

| CAS Number | 1374669-63-2 |

Synthesis and Experimental Protocol

2.1. General Synthetic Approach

The synthesis would likely involve a multi-step process starting from a suitable piperazine precursor. Key transformations would include N-benzylation, introduction of the tert-butoxycarbonyl (Boc) protecting group, and cyanation.

2.2. Hypothetical Experimental Protocol

Step 1: N-Benzylation of a Piperazine Precursor A suitable piperazine derivative would be reacted with benzyl bromide in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like acetonitrile or dichloromethane. The reaction would likely be stirred at room temperature for several hours to ensure complete benzylation of one of the piperazine nitrogens.

Step 2: N-Boc Protection The second nitrogen of the piperazine ring would then be protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, often with the addition of a base like triethylamine to neutralize the acid formed during the reaction.

Step 3: Cyanation The introduction of the cyano group at the 2-position of the piperazine ring is the most challenging step. This could potentially be achieved through various methods, such as a stereoselective Strecker-type reaction on an appropriate imine precursor or by displacement of a suitable leaving group at the 2-position with a cyanide salt.

Table 2: Reagents and Conditions for Hypothetical Synthesis

| Step | Reactants | Reagents | Solvent | Conditions |

| 1 | Piperazine derivative, Benzyl bromide | Triethylamine | Acetonitrile | Room Temperature, 12h |

| 2 | N-Benzylpiperazine derivative | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room Temperature, 4h |

| 3 | N-Benzyl-N'-Boc-piperazine derivative | Cyanide source (e.g., KCN), Activating agent | Aprotic solvent | Variable |

Note: This is a generalized and hypothetical protocol. Actual reaction conditions, yields, and purification methods would require experimental optimization.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available scientific literature. However, the piperazine core is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of piperazine are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The presence of the cyano group can also influence the molecule's biological activity, potentially through interactions with metalloenzymes or by acting as a bioisostere for other functional groups.

Given the structural motifs present, this compound could potentially be explored for its activity in the central nervous system, or as an antimicrobial or anti-inflammatory agent. Further research is necessary to elucidate its specific biological targets and mechanism of action.

Logical Relationship of Synthetic Steps

Caption: A logical workflow for the proposed synthesis of the title compound.

Hypothetical Target Exploration Workflow

Caption: A conceptual workflow for the investigation of the compound's therapeutic potential.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to validate the proposed synthetic route and to fully characterize its biological properties and potential therapeutic applications.

Technical Guide: Spectroscopic and Analytical Protocols for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate . The information presented herein is intended to support research and development activities by providing detailed experimental protocols and representative data for this compound. While this compound is commercially available, publicly accessible spectroscopic data is limited. Therefore, the data presented in this guide is predicted based on the chemical structure and serves as a reference for researchers.

Compound Overview

This compound is a disubstituted piperazine derivative. The presence of a benzyl group, a tert-butyl group, and a cyano group on the piperazine core makes it a versatile building block in medicinal chemistry and drug discovery. Understanding its structural and spectroscopic properties is crucial for its application in the synthesis of more complex molecules.

Molecular Structure:

Caption: Synthetic and purification workflow for this compound.

Protocol:

-

N-Boc Protection: To a solution of piperazine-2-carbonitrile in dichloromethane (DCM), add triethylamine (Et₃N) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

N-Benzylation: After aqueous workup and extraction of the Boc-protected intermediate, dissolve it in acetonitrile (ACN). Add potassium carbonate (K₂CO₃) and benzyl bromide. Heat the mixture to reflux and stir for 16 hours.

-

Purification: Cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using NMR, IR, and MS analysis.

Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Protocols:

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-1000.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the logical correlation between the observed signals and the known molecular structure.

Caption: Logical flow for the confirmation of the molecular structure using spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers can use this information to support their synthesis, characterization, and application of this compound in various research and development endeavors.

The Ascendant Therapeutic Potential of Cyanopiperazine Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions have rendered it a privileged structure in drug design. A particularly intriguing and underexplored subclass of these compounds is the cyanopiperazine dicarboxylates. The incorporation of a cyano group, a versatile functional group known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and even as a warhead for covalent inhibitors, combined with the dual carboxylic acid moieties that can mimic endogenous ligands and enhance solubility, presents a unique chemical entity with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of cyanopiperazine dicarboxylate derivatives, with a focus on their potential as modulators of key biological targets implicated in a range of diseases. We delve into their structure-activity relationships, present available quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation.

Quantitative Biological Data

The primary biological target identified for cyanopiperazine dicarboxylate derivatives to date is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[3] Overactivation of NMDA receptors is implicated in various neurological disorders, making them a key target for therapeutic intervention. A series of N-substituted piperazine-2,3-dicarboxylic acid derivatives have been synthesized and evaluated as competitive NMDA receptor antagonists.[3] The following table summarizes the inhibitory constants (Ki) of selected derivatives against different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

| Compound ID | N-Substituent | NR2A (Ki, μM) | NR2B (Ki, μM) | NR2C (Ki, μM) | NR2D (Ki, μM) |

| 1 | Biphenyl-4-carbonyl | 0.23 | 0.35 | 0.08 | 0.12 |

| 2 | Phenanthren-2-carbonyl | 0.15 | 0.28 | 0.05 | 0.07 |

| 3 | Phenanthren-3-carbonyl | 0.85 | 1.20 | 0.15 | 0.10 |

Data extracted from Morley et al., J Med Chem, 2005.[3]

While the primary focus has been on NMDA receptors, the structural alerts within the cyanopiperazine dicarboxylate scaffold suggest potential for other biological activities. The presence of the cyano group in other heterocyclic frameworks has been associated with anticancer properties and enzyme inhibition. For instance, cyanopyridone derivatives have been identified as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), with IC50 values in the low micromolar range.[4][5] This suggests that cyanopiperazine dicarboxylates could be promising candidates for screening against various kinases and other enzymes.

Experimental Protocols

Synthesis of N-Aroyl-piperazine-2,3-dicarboxylic Acid Derivatives

This protocol describes a general method for the synthesis of N-aroyl-piperazine-2,3-dicarboxylic acid derivatives, adapted from Morley et al. (2005).[3]

Step 1: Synthesis of (2R,3S)-Piperazine-2,3-dicarboxylic acid (7)

-

To a solution of pyrazine-2,3-dicarboxylic acid (6) in a suitable solvent (e.g., water or ethanol), add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the meso-isomer (2R,3S)-piperazine-2,3-dicarboxylic acid (7).

Step 2: N-Acylation of (2R,3S)-Piperazine-2,3-dicarboxylic acid (7)

-

Suspend the piperazine-2,3-dicarboxylic acid (7) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (Et3N) to the suspension, followed by the dropwise addition of the desired acid chloride (e.g., phenanthrene-2-carbonyl chloride).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated product.

Step 3: Hydrolysis of the Di-ester to the Dicarboxylic Acid

-

Dissolve the crude N-acylated product in a mixture of THF and water (2:1).

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with 2 M aqueous HCl.

-

Extract the final dicarboxylic acid product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield the pure N-aroyl-piperazine-2,3-dicarboxylic acid derivative.

Biological Evaluation: NMDA Receptor Antagonist Activity in Xenopus Oocytes

This protocol outlines the two-electrode voltage clamp (TEVC) method for assessing the antagonist activity of compounds at NMDA receptors expressed in Xenopus laevis oocytes.[6][7]

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Recordings:

-

Place an oocyte in a recording chamber continuously perfused with a barium-containing saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

To test for antagonist activity, co-apply the cyanopiperazine dicarboxylate derivative with the glutamate and glycine solution.

-

Measure the reduction in the agonist-evoked current in the presence of the test compound to determine its inhibitory effect.

-

Construct concentration-response curves to determine the IC50 value of the antagonist.

-

Biological Evaluation: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.[1][8][9]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor.

-

Assay Setup: In a 96-well plate, add the prepared membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site), and varying concentrations of the unlabeled test compound (the cyanopiperazine dicarboxylate derivative).

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and experimental processes described, the following diagrams are provided in the DOT language.

Caption: Synthetic and biological evaluation workflow for cyanopiperazine dicarboxylate derivatives.

Caption: Mechanism of action of cyanopiperazine dicarboxylates as NMDA receptor antagonists.

Conclusion and Future Directions

Cyanopiperazine dicarboxylate derivatives represent a promising class of compounds with demonstrated activity as NMDA receptor antagonists. The unique combination of the piperazine core, the cyano functionality, and the dicarboxylic acid moieties provides a rich scaffold for further optimization and exploration of diverse biological activities. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity for specific NMDA receptor subtypes. Furthermore, given the known anticancer and enzyme inhibitory activities of related cyano-heterocyclic compounds, it is highly recommended to screen cyanopiperazine dicarboxylate libraries against a broader range of biological targets, including protein kinases and other enzymes implicated in disease. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers to further investigate the therapeutic potential of this exciting class of molecules.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A minimal model to account for the response of N-Methyl-D-aspartate receptors expressed in Xenopus oocyte injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide provides a comprehensive overview of the piperazine core, detailing its fundamental properties, key therapeutic applications, and the synthetic strategies employed for its incorporation into drug candidates. Quantitative data on the biological activity and pharmacokinetic profiles of representative piperazine-containing drugs are presented, alongside detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide utilizes visualizations to illustrate key signaling pathways, experimental workflows, and logical relationships central to the understanding of piperazine's role in drug discovery.

Physicochemical Properties and Privileged Nature

The piperazine moiety is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.[1][2] This privileged status stems from a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

-

Basicity: The two nitrogen atoms of the piperazine ring are basic, with pKa values typically in the range of 5.35 and 9.73.[3] This allows for the formation of salts, which can significantly enhance aqueous solubility and improve oral bioavailability. The basic nitrogens can also participate in crucial hydrogen bonding interactions with biological targets.[4]

-

Solubility: The hydrophilic nature of the piperazine ring contributes to the overall water solubility of a drug molecule, a critical factor for formulation and absorption.[4]

-

Conformational Rigidity: The piperazine ring predominantly adopts a stable chair conformation, providing a degree of structural rigidity that can be advantageous for optimizing binding affinity to a target protein by reducing the entropic penalty of binding.

-

Synthetic Tractability: The secondary amine functionalities of the piperazine core are readily amenable to a wide range of chemical modifications, allowing for the facile introduction of diverse substituents at the N1 and N4 positions. This synthetic versatility is a key reason for its widespread use in medicinal chemistry.[5]

Therapeutic Applications of the Piperazine Core

The structural and physicochemical advantages of the piperazine ring have been exploited in the development of drugs across a broad spectrum of therapeutic areas.

Oncology

The piperazine scaffold is a prominent feature in numerous targeted anticancer therapies, particularly kinase inhibitors. It often serves as a key linker connecting different pharmacophoric elements or as a solubilizing group that facilitates interaction with the ATP-binding pocket of kinases.[6]

Imatinib , a landmark in targeted cancer therapy, is a prime example. This piperazine-containing drug is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[7][8][9]

Table 1: In Vitro Anticancer Activity of Representative Piperazine-Containing Drugs

| Drug | Target(s) | Cancer Type | Cell Line | IC50/GI50 (µM) | Reference |

| Imatinib | BCR-ABL, c-Kit, PDGFR | Chronic Myeloid Leukemia | K562 | 0.06 - 0.16 | [9] |

| Axitinib | VEGFR1-3, PDGFR, c-Kit | Renal Cell Carcinoma | - | - | [9] |

| Bosutinib | Src, Abl | Chronic Myeloid Leukemia | - | - | [9] |

| Ponatinib | BCR-ABL (including T315I mutant) | Chronic Myeloid Leukemia | - | - | [9] |

Central Nervous System (CNS) Disorders

Piperazine derivatives are widely employed in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine moiety to often cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an invaluable scaffold in this therapeutic area.[4][10]

Aripiprazole , an atypical antipsychotic, exemplifies the successful application of the piperazine core in CNS drug design. Its unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, is attributed to the presence of the piperazine moiety.[3][11][12][13]

Table 2: Receptor Binding Affinities (Ki, nM) of Representative CNS-Active Piperazine Drugs

| Drug | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Therapeutic Use | Reference |

| Aripiprazole | 0.34 - 2.5 | 1.7 - 4.2 | 3.4 - 15 | Antipsychotic | [12] |

| Olanzapine | 1.1 - 31 | 130 - 332 | 4 - 25 | Antipsychotic | [1][14][15][16] |

| Vortioxetine | - | 15 | 19 | Antidepressant | [5][17][18][19][20] |

| Buspirone | 4.4 | 1.2 | 55 | Anxiolytic | [10] |

Infectious Diseases

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[6][21][22][23] The piperazine ring can be found in several clinically used antimicrobial agents.

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, features a piperazine moiety that is crucial for its antibacterial activity and pharmacokinetic properties.

Table 3: In Vitro Antimicrobial Activity of Representative Piperazine-Containing Agents

| Compound Class | Organism | Assay | Activity Metric | Value | Reference |

| Fluoroquinolones (e.g., Ciprofloxacin) | Escherichia coli | MIC | MIC90 | 0.015 - 1 µg/mL | [4] |

| Piperazine-based antivirals | HIV-1 | Cell-based assay | IC50 | 0.00617 µM | [21] |

| Piperazine-based antifungals | Candida albicans | MIC | - | - | [24] |

Pharmacokinetic Profile of Piperazine-Containing Drugs

A key driver for the extensive use of the piperazine scaffold in drug design is its ability to impart favorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties.[25][26][27]

Table 4: Pharmacokinetic Parameters of Selected FDA-Approved Piperazine-Containing Drugs

| Drug | Therapeutic Area | Bioavailability (%) | T1/2 (hours) | Protein Binding (%) | Major Metabolism | Reference |

| Imatinib | Oncology | 98 | ~18 | 95 | CYP3A4/5 | [7][8][9][28][29] |

| Aripiprazole | CNS | 87 | ~75 | >99 | CYP2D6, CYP3A4 | [3][11][12][13][30] |

| Vortioxetine | CNS | 75 | ~66 | 98 | CYP2D6 | [5][17][18][19][20] |

| Olanzapine | CNS | ~60-65 | 21-54 | 93 | CYP1A2 | [1][14][15][16] |

| Cetirizine | Antihistamine | >70 | ~8.3 | 93 | Minimal | [31][32][33][34][35] |

Synthetic Strategies and Experimental Protocols

The synthesis of piperazine-containing molecules is well-established, with several robust methods available for the functionalization of the piperazine core.

Synthesis of N-Arylpiperazines

A common and crucial transformation is the formation of a bond between a piperazine nitrogen and an aryl group.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

Materials:

-

Aryl halide (e.g., bromobenzene) (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP) (1-5 mol%)

-

Base (e.g., NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, phosphine ligand, and base.

-

Add anhydrous toluene, followed by the piperazine.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.[5]

Synthesis of N-Alkylpiperazines

N-alkylation is another fundamental method for elaborating the piperazine scaffold.

Experimental Protocol: Reductive Amination for N-Alkylpiperazine Synthesis

Materials:

-

Piperazine (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) (1.5 equiv)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the piperazine and the aldehyde or ketone in anhydrous DCM or DCE in a round-bottom flask.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7][19]

In Vitro Biological Evaluation Protocols

The biological activity of newly synthesized piperazine derivatives is assessed using a variety of in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the dose-response curve.[36]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol (Luminescence-based):

-

Compound Preparation: Prepare serial dilutions of the piperazine derivative in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Add a detection reagent that converts the ADP produced into a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion

The piperazine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of a multitude of successful drugs across diverse therapeutic areas. A thorough understanding of its structure-activity relationships, pharmacokinetic profiles, and synthetic methodologies is crucial for the continued design and discovery of novel and improved piperazine-based therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals engaged in this important endeavor.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. hhs.texas.gov [hhs.texas.gov]

- 6. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [iro.uiowa.edu]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Aripiprazole - Wikipedia [en.wikipedia.org]

- 14. omicsonline.org [omicsonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vortioxetine - Wikipedia [en.wikipedia.org]

- 19. ClinPGx [clinpgx.org]

- 20. psychscenehub.com [psychscenehub.com]

- 21. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 22. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 24. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Bentham Science [eurekaselect.com]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 26. scilit.com [scilit.com]

- 27. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. youtube.com [youtube.com]

- 30. ClinPGx [clinpgx.org]

- 31. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cetirizine | 10 mg | Tablet | APC Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 33. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Cetirizine - Wikipedia [en.wikipedia.org]

- 35. Cetirizine: Package Insert / Prescribing Information [drugs.com]

- 36. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Intermediates

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and oral bioavailability. The strategic use of tert-butoxycarbonyl (Boc) protection on the piperazine ring has become a cornerstone of modern organic synthesis, enabling the precise and efficient construction of complex drug molecules. This technical guide provides an in-depth exploration of Boc-protected piperazine intermediates, detailing their properties, synthesis, and critical applications in drug development, complete with experimental protocols and logical workflow diagrams.

Physicochemical Properties of N-Boc-Piperazine

A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in synthetic chemistry. These properties are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline solid/waxy solid | [1][2] |

| Melting Point | 43-49 °C | [2][4] |

| Boiling Point | 258 °C at 760 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 109.8 °C | [2] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate, DMSO | [2] |

| pKa | 8.45 ± 0.10 (Predicted) | |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of Boc-Protected Piperazine Intermediates

The selective mono-protection of piperazine is a critical step in leveraging this versatile scaffold. Several methods have been developed, ranging from traditional approaches to more innovative, large-scale syntheses.

Experimental Protocol 1: Traditional Synthesis via Direct Boc Protection of Piperazine

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). While straightforward, it can sometimes lead to the formation of the di-protected byproduct, necessitating careful control of reaction conditions.[5]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Suitable solvent (e.g., methanol, acetic acid)

-

Acid (e.g., acetic acid, for optional salt formation)[6]

Procedure:

-

In a reaction vessel, dissolve piperazine in a suitable solvent.[6]

-

To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[6]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[6]

-

Upon completion, work-up the reaction mixture, which may involve extraction and purification by column chromatography to isolate the N-Boc-piperazine.

Experimental Protocol 2: Innovative Large-Scale Synthesis from Diethanolamine

This modern approach avoids the use of piperazine as a starting material, instead utilizing the more cost-effective diethanolamine.[6] This three-step process is highly suitable for industrial production, offering high yields and purity.[7]

Step 1: Chlorination of Diethanolamine

-

Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.[7]

Step 2: Boc Protection

-

The resulting bis(2-chloroethyl)amine is reacted with Boc anhydride under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.[7][8]

Step 3: Aminolysis and Cyclization

-

The tert-butyl bis(2-chloroethyl)carbamate undergoes cyclization in the presence of ammonia water to yield N-Boc-piperazine.[6][7]

-

The reaction is typically heated to around 60°C for approximately 2.5 hours.[6]

-

After cooling, the product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield high-purity N-Boc-piperazine.[6]

Key Applications and Reactions of Boc-Protected Piperazine Intermediates

The primary utility of N-Boc-piperazine lies in its role as a precursor to mono-substituted piperazines, which are key building blocks for a vast array of pharmaceuticals.[9] The Boc group allows for selective functionalization of the unprotected secondary amine, after which it can be easily removed under acidic conditions.[2]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[10][11] This reaction is instrumental in creating the N-aryl piperazine moiety, a common scaffold in drugs targeting the central nervous system.[10]

Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos)

-

Base (e.g., NaO-t-Bu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[10]

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[10]

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.[10]

-

Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[10]

-

Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[10]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

-

Dry the organic layer, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine.[10]

Synthesis of Bioactive Molecules

Boc-protected piperazine intermediates are crucial in the synthesis of a wide range of biologically active compounds.

Synthesis of Piperazinyl Amides: 1-Boc-piperazine is a key intermediate in the synthesis of piperazinyl amides, such as those derived from 18β-glycyrrhetinic acid, which exhibit significant biological activity.[8][12] The synthesis involves the amidation of 1-Boc-piperazine with a carboxylic acid, followed by the deprotection of the Boc group.[12]

Synthesis of Compounds with Dual Receptor Affinities: Boc-piperazine is integral to the synthesis of novel compounds with dual receptor binding affinities, such as those targeting D2 and 5-HT1A receptors.[8] For example, it is used in the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones through coupling reactions with various aryl halides.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. N- BOC Piperazine [intersperse.in]

- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Disclaimer: This document provides a summary of safety and handling information based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate was not found. Therefore, this guide should be used for informational purposes only. Always consult the specific SDS provided by the supplier and adhere to your institution's environmental health and safety guidelines. The toxicological properties of this compound have not been thoroughly investigated.

Introduction

This compound is a complex organic molecule likely utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Its structure, featuring a protected piperazine ring with benzyl and cyano functionalities, suggests its utility as a building block in medicinal chemistry. Given its potential application in research and drug development, a thorough understanding of its safety and handling is paramount for the protection of laboratory personnel.

Hazard Identification and Classification

While specific hazard classification for this compound is not available, based on analogous structures, it should be handled as a substance of unknown toxicity. Potential hazards may include:

-

Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

-

Harmful if Swallowed or Inhaled: The possibility of systemic effects upon ingestion or inhalation cannot be ruled out.

It is prudent to handle this compound with the care required for hazardous chemicals.

Physical and Chemical Properties

| Property | Value (for a related compound) |

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Molecular Weight | 300.4 g/mol |

| Boiling Point | 216.9±40.0 °C (Predicted) |

| Density | 0.947±0.06 g/cm³ (Predicted) |

Note: Data is for tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate and should be used as an estimate only.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the recommended PPE.[2][3][4]

| PPE Category | Specific Recommendations | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation exposure. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the work area.[3]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Recommended storage temperature is 2-8°C, sealed and dry.[1]

First Aid Measures

In the event of exposure, immediate action is critical. The following table provides first aid guidance based on general laboratory chemical safety protocols.[3][4]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent.

Experimental Protocols

General Protocol for Handling Chemicals of Unknown Toxicity:

-

Preparation:

-

Review all available safety information for the compound and any reagents being used.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble all necessary PPE and ensure it is in good condition.

-

Locate the nearest eyewash station and safety shower.

-

-

Handling:

-

Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.

-

Use appropriate tools (spatulas, etc.) to handle the solid material to avoid direct contact.

-

When dissolving the compound, add the solvent slowly to avoid splashing.

-

Keep containers closed when not in use.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated gloves and absorbent materials) in a designated hazardous waste container in accordance with institutional and local regulations.

-

-

Decontamination:

-

Thoroughly clean all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Wash hands thoroughly before leaving the laboratory.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for laboratory chemicals.

References

Storage conditions for 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

An In-depth Technical Guide to the Storage of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended storage and handling conditions for this compound (CAS RN: 1374669-63-2 for the (R)-enantiomer), a key intermediate in pharmaceutical synthesis. Proper storage is critical to maintain the compound's purity, stability, and integrity over time, ensuring the reliability and reproducibility of experimental results.

Recommended Storage Conditions

Based on the analysis of structurally similar compounds and general principles of chemical stability for piperazine derivatives containing Boc and Cbz protecting groups, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2°C to 8°C (Refrigerated) | Data from analogous compounds such as tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate and 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate consistently indicate a storage temperature of 2-8°C. A stability study on synthetic piperazines also concluded that storing samples at room temperature should be avoided, with refrigeration or freezing being preferable to mitigate degradation.[1] |

| Humidity | Dry environment | The compound should be stored in a tightly sealed container to protect it from moisture, which can potentially hydrolyze the ester and carbamate functional groups, especially in the presence of acidic or basic impurities. |

| Light | Protect from light | While specific photostability data is unavailable, it is a standard practice for complex organic molecules to be stored in amber vials or in the dark to prevent potential photodegradation. |

| Atmosphere | Standard air or inert gas | For routine short-to-medium-term storage, a tightly sealed container in ambient air is generally sufficient. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation. |

| Container | Tightly sealed, appropriate material | Use a container made of a non-reactive material, such as borosilicate glass or a suitable plastic, with a secure cap to prevent contamination and exposure to air and moisture. |

Rationale for Storage Conditions: Chemical Stability

The structure of this compound contains several functional groups that inform its stability and, consequently, its optimal storage conditions:

-

Tert-butoxycarbonyl (Boc) Group: This protecting group is known to be labile under strongly acidic conditions. Therefore, the compound should be stored away from any acidic vapors or materials.

-

Benzyl (Cbz or Z) Group: The Cbz group is stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis. While this is not a typical storage concern, it highlights a potential reactivity.

-

Piperazine Ring: The piperazine core itself is generally stable. However, studies on synthetic piperazines have shown that degradation can occur over extended periods, particularly at elevated temperatures. Benzyl piperazines have been found to be more stable than their phenyl counterparts.[1]

-

Cyano Group: The nitrile functionality is relatively stable under neutral conditions but can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions.

Experimental Protocols for Stability Assessment

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple, identical samples of the compound in appropriate, sealed containers.

-

Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 25°C, 40°C, 60°C) and humidity levels (e.g., 75% RH). Include control samples stored under the recommended conditions (2-8°C, dry). For photostability, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the purity and identity of the compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-